molecular formula C14H22N2O2 B2616831 N-[4-(dimethylamino)benzyl]valine CAS No. 1393654-52-8

N-[4-(dimethylamino)benzyl]valine

Cat. No.: B2616831
CAS No.: 1393654-52-8
M. Wt: 250.342
InChI Key: VBDCDGBSYXBTGY-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]valine is an organic compound with the molecular formula C14H22N2O2. This compound is characterized by the presence of a dimethylamino group attached to a benzyl moiety, which is further connected to the amino acid valine. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]valine typically involves the reaction of 4-(dimethylamino)benzyl chloride with valine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]valine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide or thiols are employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]valine is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme-substrate interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]valine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)benzyl]glycine
  • N-[4-(dimethylamino)benzyl]alanine
  • N-[4-(dimethylamino)benzyl]leucine

Uniqueness

N-[4-(dimethylamino)benzyl]valine is unique due to its specific combination of a dimethylamino group and the valine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-10(2)13(14(17)18)15-9-11-5-7-12(8-6-11)16(3)4/h5-8,10,13,15H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDCDGBSYXBTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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